Product packaging for MCL-556(Cat. No.:)

MCL-556

Cat. No.: B1165294
M. Wt: 549.68
Attention: For research use only. Not for human or veterinary use.
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Description

MCL-556 is a critical tosylated precursor chemical compound designed for the synthesis of the positron emission tomography (PET) radioligand 18F-MCL-524 . This final compound is an 18F-labeled agonist that selectively targets dopamine D2 and D3 receptors in the brain and is used in neuroimaging research . As a key synthetic intermediate, this compound enables researchers to develop radiopharmaceuticals for studying the dopamine system in vivo, with potential applications in investigating neurological and psychiatric disorders . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans.

Properties

Molecular Formula

C31H35NO6S

Molecular Weight

549.68

Purity

> 95%

Synonyms

(R)-10,11-acetonido-N-propyl-2-tosylethoxynoraporphine

Origin of Product

United States

Synthetic Methodologies for Mcl 556

Historical Development of MCL-556 Synthesis

While specific historical details on the very first synthesis of this compound are not extensively detailed in the provided information, the synthesis of its related radioligand, [¹⁸F]MCL-524, has seen developmental efforts. Early reported syntheses of [¹⁸F]MCL-524 were noted as being difficult to replicate and lacking experimental details, prompting the development of new approaches. nih.govmdpi.comresearchgate.net This suggests that the synthesis of the precursor this compound likely also underwent optimization as part of the broader effort to establish a reliable route to the radiolabeled compound. The synthesis of this compound has been described in previously reported methods, with subsequent modifications introduced to improve the process. nih.govmdpi.com

Detailed Synthetic Pathways to this compound

The synthesis of this compound involves a sequence of reactions starting from a suitable aporphine-like precursor, such as thebaine. nih.gov The general pathway includes N-demethylation, alkylation, O-demethylation, catechol protection, and tosylation. nih.govmdpi.comresearchgate.net

N-Demethylation and Alkylation Steps

The synthesis of this compound begins with the N-demethylation of a starting material like thebaine. nih.gov This step involves the removal of a methyl group from the nitrogen atom. One method reported for the N-demethylation of thebaine utilizes DIAD (Diisopropyl azodicarboxylate) in acetonitrile (B52724) under heat, followed by treatment with methanol (B129727) and ethyl acetate. nih.govmdpi.comresearchgate.net

Following N-demethylation, an alkylation step is performed to introduce an n-propyl group onto the nitrogen, yielding R-(−)-N-n-propylnorthebaine. nih.gov This alkylation is carried out according to previously published procedures. nih.gov

O-Demethylation and Catechol Protection Strategies

Subsequently, R-(−)-N-n-propylnorthebaine undergoes O-demethylation. nih.gov This involves the removal of methyl groups from oxygen atoms, specifically to reveal a catechol moiety. A reported method for this transformation involves refluxing the intermediate in 48% HBr in glacial acetic acid at 120 °C to afford R-(−)-2,10,11-trihydroxy-n-propylnorapomorphine hydrobromide (TNPA). nih.gov

Once the catechol group is formed, it is protected to prevent unwanted side reactions during subsequent synthetic steps. nih.gov A common strategy for catechol protection involves the formation of an acetonide. This is achieved by reacting the catechol intermediate with acetone (B3395972) and phosphorus pentoxide in THF at 60 °C. nih.govmdpi.comresearchgate.net

Tosylation for Precursor Derivatization

The final reported step in the synthesis of this compound is the tosylation of the protected intermediate. nih.govmdpi.comresearchgate.net Tosylation involves the introduction of a tosyl group (p-toluenesulfonyl) onto a hydroxyl group, typically to create a good leaving group for subsequent reactions, such as nucleophilic fluorination in the case of [¹⁸F]MCL-524 synthesis. nih.govnih.govresearchgate.net The tosylation is carried out using tosyl anhydride (B1165640) (Ts₂O) in the presence of triethylamine (B128534) (Et₃N) and DMAP (4-Dimethylaminopyridine) in dichloromethane (B109758) (CH₂Cl₂). nih.govmdpi.comresearchgate.net

StepStarting MaterialReagents/ConditionsProduct
N-DemethylationThebainei. DIAD, MeCN, heat; ii. MeOH, EtOAcN-demethylated thebaine derivative
AlkylationN-demethylated thebaine derivativeAlkylating agent (n-propyl), conditions per literatureR-(−)-N-n-propylnorthebaine
O-DemethylationR-(−)-N-n-propylnorthebaine48% HBr/AcOH, 120 °CR-(−)-2,10,11-trihydroxy-n-propylnorapomorphine hydrobromide (TNPA) nih.gov
Catechol ProtectionTNPACH₃COCH₃, P₂O₅, THF, 60 °CAcetonide-protected TNPA
TosylationAcetonide-protected TNPATs₂O, Et₃N, DMAP, CH₂Cl₂This compound

Advancements in Synthetic Efficiency and Yield for this compound Production

Improvements in the efficiency of the radiolabeling step using this compound as a precursor, such as the development of a "non-anhydrous, minimally basic" (NAMB) approach for the radiofluorination, indirectly highlight the importance of having a reliable and efficiently produced precursor. nih.govmdpi.comresearchgate.net The limitations of previous [¹⁸F]MCL-524 syntheses, including low synthetic yield, underscore the need for optimized precursor synthesis. mdpi.com

Radiochemical Synthesis of Derivatives from Mcl 556

Synthesis of ¹⁸F-MCL-524 Utilizing MCL-556 as a Precursor

The synthesis of [¹⁸F]MCL-524 from the tosylated precursor this compound has been reported through different methodologies. An earlier described synthesis involved a standard nucleophilic aliphatic ¹⁸F-fluorination followed by the removal of an acetonide protecting group. More recently, a "non-anhydrous, minimally basic" (NAMB) approach has been developed to address some limitations of the previous method, such as reported difficulties in replication and lack of experimental details regarding yields and efficiencies.

Nucleophilic ¹⁸F-Fluorination Methods

Nucleophilic ¹⁸F-fluorination is a common strategy for introducing fluorine-18 (B77423) into molecules for Positron Emission Tomography (PET) imaging. Traditionally, this involves producing [¹⁸F]fluoride in aqueous solutions and then transferring it into anhydrous organic solvents using a phase-transfer catalyst, often requiring azeotropic drying steps to remove water, which can be time-consuming and lead to radioactivity losses.

In the context of this compound, the previously reported synthesis of [¹⁸F]MCL-524 utilized a standard nucleophilic aliphatic ¹⁸F-fluorination reaction conducted in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (150–160 °C) for a short duration (10 minutes) to produce a protected intermediate.

The newer NAMB approach employs a different strategy for the nucleophilic ¹⁸F-fluorination step. In this method, [¹⁸F]F⁻ is eluted from an anion-exchange column using tetraethylammonium (B1195904) tosylate in a mixture of acetonitrile (B52724) and water (7:3 MeCN:H₂O). The tosylated precursor this compound is then added directly to this eluate in anhydrous acetonitrile, and the mixture is heated (150 °C for 15 minutes) without the need for azeotropic drying. This "damp" reaction matrix is made possible by using a small elution volume, maintaining an effective precursor concentration and keeping the water concentration low. This approach aims to increase efficiency by reducing the number of radiosynthetic steps and avoiding radioactivity losses associated with drying.

Post-Labeling Deprotection of Catechol Moieties

Following the nucleophilic ¹⁸F-fluorination of this compound, a deprotection step is required to reveal the catechol moiety present in the final [¹⁸F]MCL-524 structure. In the earlier reported synthesis of [¹⁸F]MCL-524, the acetonide protecting group on the catechol was removed using 6 M HCl at elevated temperatures (90–110 °C) for 10 minutes. However, this method was noted to potentially degrade the product and complicate purification.

Radiochemical Yield and Purity Considerations in Derivatization

Radiochemical yield (RCY) and radiochemical purity are critical parameters in the synthesis of radiopharmaceuticals. The previously reported synthesis of [¹⁸F]MCL-524 from this compound did not include reported values for the efficiency of the fluorination or deprotection steps, or the final isolated radiochemical yield.

Molecular and Pharmacological Characterization of Mcl 556 Derivatives

Receptor Binding Affinity and Selectivity of 18F-MCL-524

18F-MCL-524, an aporphine (B1220529) derivative, functions as an agonist radioligand for dopamine (B1211576) D2 and D3 receptors. nih.govresearchgate.netnih.govscispace.com Its binding characteristics have been investigated to understand its potential as a tool for imaging and studying these receptors in vivo.

High-Affinity Dopamine D2 Receptor Binding

Studies have demonstrated that 18F-MCL-524 exhibits high-affinity binding to the dopamine D2 receptor, particularly to the high-affinity state (D2high) of the receptor. In vitro studies have reported a nanomolar affinity for the D2 receptor in this high-affinity state, with a Ki value of 3.7 nM. nih.govscispace.comsnmjournals.orgwikipedia.org This selective binding to the D2high state is a notable characteristic of MCL-524 and its radiolabeled derivative. researchgate.netsnmjournals.orgwikipedia.orgscispace.comsmolecule.com The affinity for the low-affinity state of the D2 receptor (D2low) is significantly lower, with a reported Ki of 990 nM. snmjournals.orgwikipedia.org

The binding of 18F-MCL-524 in vivo has been evaluated using positron emission tomography (PET). In cynomolgus monkeys, 18F-MCL-524 demonstrated specific binding to D2/D3 receptors in the striatum. nih.govscispace.comwikipedia.orgnih.gov The mean striatal nondisplaceable binding potential (BPND) values were measured, providing a quantitative measure of receptor binding in vivo. nih.govscispace.comwikipedia.orgnih.gov

D3 Receptor Agonist Properties

18F-MCL-524 is characterized as a dopamine D2 and D3 receptor agonist. nih.govscispace.comwikipedia.orgnih.gov While its high affinity for the D2high state is well-documented, its agonistic properties extend to the D3 receptor as well. This dual D2/D3 receptor agonism is relevant for its application as a radioligand in PET imaging, allowing for the assessment of both receptor subtypes. nih.govscispace.comwikipedia.orgnih.gov

Molecular Interactions and Ligand-Receptor Dynamics

The interaction of 18F-MCL-524 with dopamine receptors involves specific molecular dynamics that are influenced by factors such as the presence of endogenous dopamine and competition with other ligands. nih.govsnmjournals.orgresearchgate.netnih.govsnmjournals.org

Endogenous Dopamine Sensitivity

A key characteristic of agonist radioligands like 18F-MCL-524 is their sensitivity to the concentration of endogenous dopamine in the brain. nih.govscispace.comwikipedia.orgnih.gov Changes in endogenous dopamine levels can affect the binding of these radioligands. Studies have shown that the binding of 18F-MCL-524 is indeed sensitive to endogenous dopamine. nih.govscispace.comwikipedia.orgnih.gov

Experimental data from pretreatment studies in cynomolgus monkeys illustrate this sensitivity. Administration of D-amphetamine, a drug that increases the synaptic concentration of endogenous dopamine, resulted in a significant reduction in striatal 18F-MCL-524 binding. nih.govscispace.comwikipedia.orgnih.gov Specifically, a 56% reduction in striatal BPND values was observed after D-amphetamine administration. nih.govscispace.comwikipedia.orgnih.gov This reduction in binding is indicative of the displacement of 18F-MCL-524 by increased levels of endogenous dopamine competing for binding sites on the D2/D3 receptors.

Competitive Binding Studies with Dopamine Receptor Ligands

Competitive binding studies are crucial for confirming the specificity of a radioligand for its target receptors and for understanding its interaction relative to other known ligands. Studies with 18F-MCL-524 have included pretreatment with raclopride (B1662589), a well-established selective D2/D3 receptor antagonist. nih.govsnmjournals.orgnih.govscispace.com

Pretreatment with raclopride led to a marked reduction in striatal 18F-MCL-524 binding. nih.govscispace.comwikipedia.orgnih.gov The striatal BPND values were reduced by 89% after raclopride administration, demonstrating that the binding of 18F-MCL-524 in the striatum is primarily to D2/D3 receptors and is displaceable by a selective antagonist. nih.govscispace.comwikipedia.orgnih.gov This finding supports the specificity of 18F-MCL-524 for D2/D3 receptors in vivo. scispace.com

The following table summarizes key binding data for 18F-MCL-524:

ParameterValueNotesSource
In vitro Ki (D2high)3.7 nMAffinity for high-affinity D2 receptor state nih.govscispace.comsnmjournals.orgwikipedia.org
In vitro Ki (D2low)990 nMAffinity for low-affinity D2 receptor state snmjournals.orgwikipedia.org
Striatal BPND (Baseline)2.0In cynomolgus monkeys (mean) nih.govscispace.comwikipedia.orgnih.gov
Striatal BPND (Post-Raclopride)0.2589% reduction from baseline nih.govscispace.comwikipedia.orgnih.gov
Striatal BPND (Post-Amphetamine)0.9256% reduction from baseline nih.govscispace.comwikipedia.orgnih.gov

Data Table: 18F-MCL-524 Binding Characteristics

ParameterValueUnitNotes
In vitro Ki (D2high)3.7nMAffinity for high-affinity D2 receptor state
In vitro Ki (D2low)990nMAffinity for low-affinity D2 receptor state
Striatal BPND (Baseline)2.0-In cynomolgus monkeys (mean)
Striatal BPND (% Reduction Post-Raclopride)89%Displacement by raclopride
Striatal BPND (% Reduction Post-Amphetamine)56%Displacement by D-amphetamine

Preclinical Research Applications of Mcl 556 Derivatives

In Vitro Research Models for Dopamine (B1211576) Receptor Studies

In vitro studies utilizing derivatives of MCL-556, such as MCL-524, contribute to the understanding of their interaction with dopamine receptors at a molecular level. These studies often employ tissue homogenates to assess binding characteristics.

Receptor Binding Assays in Tissue Homogenates

Competitive binding assays in rat striatal homogenates have been used to evaluate the affinity of non-radioactive fluorinated aporphines, including MCL-524, for dopamine receptors nih.govepa.gov. These assays typically involve competition against a known radioligand, such as [3H]domperidone nih.govepa.gov. MCL-524, for instance, has demonstrated high affinity for the D2 high state (Ki = 3.7 ± 1.2 nM) compared to a much lower affinity for the D2low state (Ki = 990 ± 35 nM) in these in vitro preparations nih.govepa.gov. This differential affinity highlights the potential of MCL-524 and its derivatives to selectively target the high-affinity state of the D2 receptor nih.govepa.gov. Studies in tissue homogenates and cloned cell lines have shown that the agonist high-affinity state can be detected using antagonist radioligands like [3H]-spiperone and [3H]-domperidone.

In Vivo Preclinical Imaging Studies

Radiolabeled derivatives of this compound, such as [18F]MCL-524, have been extensively evaluated in vivo using PET imaging in preclinical models, particularly non-human primates. These studies aim to characterize the binding and pharmacokinetic properties of these radiotracers in a living brain.

Positron Emission Tomography (PET) in Non-Human Primates

PET studies in cynomolgus monkeys have been conducted to assess the in vivo binding of [18F]MCL-524 to dopamine D2/D3 receptors nih.govepa.gov. These studies involve dynamic PET scans following the injection of the radiotracer nih.gov. [18F]MCL-524 has been shown to enter the brain and provide suitable striatum-to-cerebellum ratios for the quantification of receptor binding nih.gov. Comparisons have been made with other radioligands, such as [11C]MNPA, to evaluate the characteristics of [18F]MCL-524 nih.govepa.gov. Pretreatment studies with pharmacological agents like raclopride (B1662589) (a D2/D3 receptor antagonist) and D-amphetamine (a dopamine-releasing drug) have been performed to confirm the specificity and dopamine sensitivity of [18F]MCL-524 binding in vivo nih.govepa.gov.

Quantification of Receptor Binding Potential (BPND)

Quantification of receptor binding in PET studies is often performed using the non-displaceable binding potential (BPND). The multilinear reference tissue model (MRTM) is commonly used for this quantification, with the cerebellum often serving as a reference region nih.gov. Studies with [18F]MCL-524 in cynomolgus monkeys have reported mean striatal BPND values nih.govepa.gov. For instance, the mean striatal BPND value for [18F]MCL-524 was reported as 2.0, compared to 1.4 for [11C]MNPA, indicating a 1.5-fold increase in binding potential for [18F]MCL-524 across striatal subregions nih.govepa.gov. The BPND values obtained with different kinetic models, such as the 1-tissue- and 2-tissue-compartment models, have been shown to be similar to those obtained with the MRTM in preliminary kinetic analyses nih.gov. Pharmacological challenges have demonstrated that [18F]MCL-524 BPND values are significantly reduced following administration of raclopride (89% reduction) and D-amphetamine (56% reduction), further supporting its specific binding to D2/D3 receptors and sensitivity to endogenous dopamine levels nih.govepa.gov.

Radiotracer Mean Striatal BPND Reduction with Raclopride Reduction with D-Amphetamine
[18F]MCL-524 2.0 nih.govepa.gov 89% nih.govepa.gov 56% nih.govepa.gov
[11C]MNPA 1.4 nih.govepa.gov - -

Pharmacokinetic Analysis in Preclinical Models

Pharmacokinetic analysis in preclinical PET studies provides crucial information about the absorption, distribution, metabolism, and excretion of the radiotracer. In studies with [18F]MCL-524 in cynomolgus monkeys, arterial blood sampling and metabolite analysis have been performed to determine the radiometabolite-corrected arterial input function. [18F]MCL-524 was found to undergo moderate metabolism, with the parent fraction in plasma being approximately 23% at 30 minutes after injection, similar to that reported for [11C]MNPA. The radiochemical purity for injected radioligands was typically greater than 95%. [18F]MCL-524 was also found to be stable for at least 2 hours in the prepared formulation. Biodistribution studies have shown the uptake of radioactivity in various organs, with the highest uptake observed in the lungs, kidneys, and liver.

Methodological Advancements in Neuroimaging Utilizing this compound Derivatives

The development and evaluation of this compound derivatives have contributed to methodological advancements in neuroimaging, particularly in the context of PET imaging for dopamine receptors. The synthesis of [18F]MCL-524 from the tosylated precursor this compound has been a focus of methodological development nih.govepa.gov. Efforts have been made to improve the radiosynthesis procedures, including the development of a "non-anhydrous, minimally basic" (NAMB) approach for the deprotection of an intermediate, aiming for more efficient and reliable production of the radiotracer epa.gov. These advancements in radiosynthesis are important for the wider utility of [18F]MCL-524, especially for clinical applications. The favorable in vivo binding characteristics and sensitivity to dopamine demonstrated by [18F]MCL-524 encourage its use in future PET studies investigating dopamine modulation nih.gov. The longer half-life of 18F compared to 11C makes [18F]MCL-524 attractive for longer duration studies or those involving simultaneous measurements with other techniques like fMRI. The evaluation of kinetic models for quantifying [18F]MCL-524 binding also contributes to the methodological framework for analyzing PET data with this class of radiotracers nih.gov.

Kinetic Modeling for Receptor Quantification

Kinetic modeling is a crucial aspect of PET imaging that allows for the quantification of receptor binding in vivo. Studies involving the this compound derivative, [18F]MCL-524, have explored various kinetic models to assess its binding to dopamine D2/D3 receptors in preclinical settings, specifically in cynomolgus monkeys. scispace.commdpi.com

The multilinear reference tissue model (MRTM) has been employed and demonstrated to reliably calculate non-displaceable binding potential (BPND) values for [18F]MCL-524. scispace.commdpi.com Comparisons were also made with one-tissue compartment models (1TCM) and two-tissue compartment models (2TCM), and preliminary kinetic analysis indicated that BPND values obtained using the 1TCM and 2TCM were similar to those derived from the MRTM. mdpi.com

Research findings have provided quantitative data on the binding of [18F]MCL-524. Mean striatal non-displaceable binding potential (BPND) values were reported as 2.0 following injection of [18F]MCL-524 in cynomolgus monkeys. mdpi.com For comparison, the mean striatal BPND value for the radiotracer [11C]MNPA was 1.4 in the same studies, resulting in a ratio of 1.5 for [18F]MCL-524 to [11C]MNPA BPND values across striatal subregions. mdpi.com

Further studies involving pharmacological challenges have provided evidence of the specificity and dopamine sensitivity of [18F]MCL-524 binding, which is essential for accurate receptor quantification. Administration of the selective D2/D3 receptor antagonist raclopride resulted in a significant reduction in striatal BPND values, decreasing by 89% from baseline conditions. mdpi.com Similarly, administration of the dopamine-releasing drug D-amphetamine led to a reduction in striatal BPND values by 56% from baseline. mdpi.com These findings support the use of kinetic modeling with [18F]MCL-524 for quantifying changes in dopamine D2/D3 receptor availability and endogenous dopamine levels in preclinical studies.

RadiotracerMean Striatal BPND
[18F]MCL-5242.0
[11C]MNPA1.4
PretreatmentEffect on [18F]MCL-524 Striatal BPND
Raclopride89% reduction from baseline
D-Amphetamine56% reduction from baseline

Integration with Multimodal Imaging Techniques

The application of this compound derivatives, specifically [18F]MCL-524 in PET imaging, holds potential for integration with multimodal imaging techniques in preclinical research. While the provided information primarily focuses on PET, the data obtained from [18F]MCL-524 PET scans, such as quantitative receptor binding maps, can be combined with data from other imaging modalities to provide a more comprehensive understanding of brain function and pathology.

Multimodal imaging approaches, which combine techniques like PET with Magnetic Resonance Imaging (MRI) or other modalities, allow for the correlation of molecular information (e.g., receptor density or neurotransmitter release measured by PET) with structural, functional, or physiological information from the other modalities. sci-hub.st Although specific examples of [18F]MCL-524 PET integrated with other modalities are not detailed in the provided search results, the quantitative data on dopamine D2/D3 receptor binding obtained through kinetic modeling of [18F]MCL-524 PET data is inherently valuable for such integrated analyses in preclinical neuroscience research. This integration can help to link molecular alterations to broader neurobiological changes observed through other imaging techniques, contributing to a more complete picture of disease mechanisms or treatment effects in animal models.

Analytical Techniques for Mcl 556 and Its Derivatives in Research

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

HPLC is extensively employed in the research involving MCL-556 and its derivative [¹⁸F]MCL-524 for both analytical and preparative purposes. Analytical HPLC is crucial for assessing the radiochemical conversion during the synthesis steps and determining the radiochemical purity of the final product. nih.govresearchgate.netmdpi.com Preparative HPLC is utilized to purify the crude reaction mixture, effectively separating the desired radioligand from precursors, byproducts, and other impurities. nih.govresearchgate.net

Specific HPLC conditions have been developed and reported for the analysis and purification of these compounds. For instance, analytical HPLC methods have been described using a mobile phase system consisting of acetonitrile (B52724) and phosphoric acid (0.01 M) with a flow rate of 6.0 mL/min. nih.govmdpi.com A gradient elution program is typically employed, varying the ratio of acetonitrile to phosphoric acid over time to achieve optimal separation of the different components in the reaction mixture or plasma samples. nih.govmdpi.com

In the synthesis of [¹⁸F]MCL-524, analytical radio-HPLC is used to monitor the reaction progress and identify products and impurities based on their retention times. nih.govresearchgate.netmdpi.com For example, in one study, the intermediate [¹⁸F]2 showed a retention time of approximately 11.14 min, while the starting material this compound was observed at around 12.4 min using a specific HPLC program (HPLC 1, Program A) with detection at 254 nm. nih.govresearchgate.net Radio-impurities have also been identified with different retention times. nih.govresearchgate.net

Preparative HPLC is essential for isolating the pure [¹十八F]MCL-524 from the complex reaction mixture after the labeling and deprotection steps. nih.govresearchgate.net The collected product fraction from preparative HPLC is typically diluted and further processed, such as trapping on a solid-phase extraction cartridge, before final formulation. nih.gov The efficiency of byproduct removal by HPLC is highlighted as an advantage of certain synthesis methods. nih.govresearchgate.net

Furthermore, HPLC is used in the analysis of radiometabolites in plasma following the administration of [¹⁸F]MCL-524. nih.govmdpi.com This involves separating the unchanged radioligand from its metabolized forms using reversed-phase HPLC. nih.govmdpi.com All observed radiometabolite fractions in one study had shorter retention times than the parent radioligand [¹⁸F]MCL-524 (8.8 min). nih.govmdpi.com

Data on HPLC conditions and retention times from research:

Compound HPLC Type Mobile Phase Flow Rate Column Detection Retention Time (approx.) Reference
This compound Analytical MeCN/H₃PO₄ (0.01 M) gradient 6.0 mL/min Not specified in snippet 254 nm ~12.4 min nih.govresearchgate.net
[¹⁸F]Intermediate ([¹⁸F]2) Analytical MeCN/H₃PO₄ (0.01 M) gradient 6.0 mL/min Not specified in snippet Radio ~11.14 min nih.govresearchgate.net
[¹⁸F]MCL-524 Analytical MeCN/H₃PO₄ (0.01 M) gradient 6.0 mL/min Not specified in snippet Radio ~8.8 min nih.govmdpi.com
[¹⁸F]MCL-524 Preparative Not specified in snippet Not specified in snippet Not specified in snippet Radio Not specified in snippet nih.govresearchgate.net

Quality Control Methodologies for Radioligands

Quality control is a critical aspect of producing radioligands like [¹⁸F]MCL-524 for research applications, ensuring the compound's identity, purity, and suitability for intended use. Since this compound is a precursor, its quality directly impacts the quality of the final radioligand.

A key parameter assessed during quality control is radiochemical purity, which refers to the proportion of the total radioactivity that is in the desired chemical form. For injected radioligands such as [¹⁸F]MCL-524, radiochemical purity is typically required to be greater than 95%. nih.govmdpi.com Analytical HPLC, specifically radio-HPLC, is the primary technique used to determine radiochemical purity by separating the radiolabeled product from any radioactive impurities. nih.govresearchgate.netmdpi.com

Stability testing is another important quality control measure for radioligands. [¹⁸F]MCL-524 has been found to be stable for at least 2 hours in the formulation prepared for injection. nih.govmdpi.com This ensures that the radioligand maintains its integrity and purity over the timeframe required for research studies.

For precursor compounds like this compound and referential standards used in radiochemistry, a certification of analysis is often provided, which includes data such as HPLC charts to confirm the purity and identity of the compound before its use in synthesis. This initial quality check on the precursor material is vital for the successful and reliable production of the radioligand.

The identity of the final radiolabeled product, [¹⁸F]MCL-524, is typically verified by co-injection with a non-radioactive standard of MCL-524 on analytical HPLC, confirming that the radioactive peak corresponds to the known compound. nih.govresearchgate.net

While specific detailed quality control methodologies can vary between research laboratories and production sites, the fundamental principles involve rigorous analytical testing using techniques like HPLC to ensure the radiochemical purity, identity, and stability of the radioligand, building upon the quality assurance of the precursor this compound.

Emerging Research Perspectives and Future Directions for Mcl 556 and Its Derivatives

Elucidation of Dopamine (B1211576) System Pathophysiology through Advanced Preclinical Models

The radioligand [¹⁸F]MCL-524, synthesized using MCL-556 as a precursor, has been evaluated in preclinical PET studies, particularly in cynomolgus monkeys, to assess its suitability for quantifying D2/D3 receptor binding in vivo and its sensitivity to dopamine modulation. uni.luctdbase.orgsmolecule.comnih.govresearchgate.net These studies are crucial for validating novel radiotracers before potential application in human research.

Preclinical PET measurements in cynomolgus monkeys demonstrated that [¹⁸F]MCL-524 enters the brain and provides striatum-to-cerebellum ratios that are suitable for reliable quantification of receptor binding using models such as the multilinear reference tissue model. uni.luctdbase.orgsmolecule.comresearchgate.net A direct comparison between [¹⁸F]MCL-524 and the previously developed ¹¹C-labeled radioligand [¹¹C]MNPA in cynomolgus monkeys showed that [¹⁸F]MCL-524 provided a binding signal that was similar to, or even higher than, [¹¹C]MNPA. uni.luctdbase.orgsmolecule.comresearchgate.net The ratio of the nondisplaceable binding potential (BPND) values for [¹⁸F]MCL-524 compared to [¹¹C]MNPA was found to be 1.5 across striatal subregions. uni.luctdbase.orgsmolecule.comresearchgate.net

Studies involving pharmacological challenges further supported the utility of [¹⁸F]MCL-524 for assessing dopamine system function in preclinical models. Administration of the D2/D3 receptor antagonist raclopride (B1662589) resulted in a significant reduction in [¹⁸F]MCL-524 BPND values in the striatum. uni.luctdbase.orgsmolecule.comresearchgate.net Similarly, administration of the dopamine-releasing drug D-amphetamine also led to a decrease in [¹⁸F]MCL-524 BPND values. uni.luctdbase.orgsmolecule.comresearchgate.net These findings indicate that [¹⁸F]MCL-524 binding is sensitive to changes in endogenous dopamine levels, a critical characteristic for a radioligand used to study dopamine system dynamics.

Q & A

Q. How should researchers conduct a systematic literature review on this compound’s applications?

  • Search strategy : Use databases like PubMed and Scopus with keywords: “this compound,” “dopamine agonist,” “PET tracer.” Exclude non-peer-reviewed sources .
  • Quality assessment : Prioritize studies with rigorous controls (e.g., sham-operated animals in neuroimaging studies) .
  • Gap analysis : Identify understudied areas (e.g., long-term toxicity or off-target effects) .

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